molecular formula C25H21N5O2 B15075770 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide CAS No. 881843-49-8

2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Cat. No.: B15075770
CAS No.: 881843-49-8
M. Wt: 423.5 g/mol
InChI Key: PXEZAUZARJFGJE-WGOQTCKBSA-N
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Description

The compound 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a Schiff base derivative synthesized via the condensation of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with isonicotinohydrazide in 1,4-dioxane . Its structure features a pyrazole core substituted with a p-tolyl group, linked to a hydrazinylacetamide moiety. This compound belongs to a class of hybrid molecules designed for diverse biological activities, including antimicrobial and antitubercular applications .

Properties

CAS No.

881843-49-8

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C25H21N5O2/c1-18-12-14-19(15-13-18)23-20(17-30(29-23)22-10-6-3-7-11-22)16-26-28-25(32)24(31)27-21-8-4-2-5-9-21/h2-17H,1H3,(H,27,31)(H,28,32)/b26-16+

InChI Key

PXEZAUZARJFGJE-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Hydrazone formation: The pyrazole derivative is then reacted with a suitable aldehyde or ketone to form the hydrazone linkage.

    Acetamide formation: Finally, the hydrazone compound is reacted with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions could target the hydrazone linkage or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common pyrazole-hydrazinyl-acetamide backbone with several analogues, differing in substituents that influence bioactivity and physicochemical properties. Key structural variations include:

Compound Name Substituents (R1, R2, R3) Key Structural Features Reference
2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide R1 = Phenyl, R2 = p-Tolyl, R3 = Acetamide Base structure with electron-donating p-tolyl group
(E)-N′-[(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide (Compound 35) R3 = Pyrazine carbohydrazide Pyrazine ring enhances antitubercular activity
2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide R2 = 4-Fluorophenyl Fluorine substituent improves lipophilicity and membrane penetration
5-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one R3 = Thioxoimidazolidinone Thioxo group increases hydrogen-bonding potential
2-(4-Oxo-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazolidin-2-ylidene)acetonitrile R3 = Thiazolidinone-acetonitrile Nitrile group enhances electronic properties

Key Observations :

  • Electron-donating groups (e.g., p-tolyl) improve stability and target binding .
  • Heterocyclic substituents (e.g., pyrazine in Compound 35) enhance antitubercular potency .
  • Halogenated derivatives (e.g., 4-fluorophenyl) increase lipophilicity, aiding cellular uptake .
Antimicrobial and Antitubercular Activity
Compound Biological Activity (MIC or IC50) Target/Application Reference
This compound Not explicitly reported Antimicrobial (hypothesized)
Compound 35 MIC = 1.56 μg mL⁻¹ (Mycobacterium tuberculosis) Antitubercular agent
5-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one Moderate antibacterial activity Broad-spectrum antimicrobial
VIIg (Thiazole-benzofuran derivative) IC50 = 0.89 μM (MCF-7 cells) EGFR-targeting anticancer

Key Observations :

  • Compound 35 exhibits superior antitubercular activity compared to first-line drugs like pyrazinamide .
  • Thiazole derivatives (e.g., VIIg) show promising anticancer activity via EGFR inhibition .
Antioxidant and Cytotoxicity
  • Thioxoimidazolidinone derivatives demonstrate radical scavenging activity, linked to the thioxo group’s redox properties .
  • Pyrazoline-based analogues show low cytotoxicity in normal cell lines, suggesting therapeutic selectivity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Profile Reference
This compound Not reported 65–81 Low in water, high in DMSO
5-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 168–197 65–81 Insoluble in polar solvents
2-(4-Oxo-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazolidin-2-ylidene)acetonitrile Not reported 69 Moderate in ethanol

Key Observations :

  • Higher melting points in thioxoimidazolidinones correlate with increased crystallinity .
  • Acetonitrile derivatives exhibit better solubility in organic solvents .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a method involving dichloromethane as a solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent, and triethylamine as a base has been reported. Reaction conditions typically involve stirring at 273 K for 3 hours, followed by extraction and recrystallization . Alternative routes may utilize hydrazine derivatives condensed with ketone or aldehyde precursors under reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) and hydrazine (N–H) stretches (~1650–1750 cm⁻¹ and ~3200 cm⁻¹, respectively) .
  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone connectivity .
  • Single-crystal XRD : Provides definitive structural data, including dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., R₂²(10) dimers in related acetamides) .

Q. How can elemental analysis validate purity during synthesis?

Elemental analysis (CHN) confirms stoichiometric ratios of carbon, hydrogen, and nitrogen. For example, deviations >0.3% from theoretical values indicate impurities. This is critical for hydrazinyl derivatives, where incomplete condensation or side reactions may alter composition .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s crystal packing and dimerization?

Steric repulsion between the amide group and aromatic rings (e.g., dichlorophenyl or pyrazolyl moieties) can lead to significant dihedral angles (>60°), as observed in X-ray structures. Hydrogen bonding (N–H⋯O) often stabilizes dimers, forming R₂²(10) motifs. Computational DFT studies can predict these interactions by analyzing electron density maps and frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data (e.g., variable MIC values)?

Discrepancies in antimicrobial or DNA-binding assays may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may reduce bioavailability.
  • Conformational flexibility : Hydrazone tautomerism can alter binding modes to DNA or microbial targets. Validate results using multiple assays (e.g., fluorescence quenching for DNA interaction and broth microdilution for MIC) .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Temperature control : Lower temperatures (e.g., 10°C) minimize side reactions like hydrolysis of the hydrazinyl group .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) in coupling reactions enhances efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound from unreacted precursors .

Q. What computational methods support structural analysis and activity prediction?

  • DFT calculations : B3LYP/6-311G(d,p) basis sets predict vibrational frequencies and molecular electrostatic potentials (MEPs), correlating with experimental IR and XRD data .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., DNA minor groove or fungal cytochrome P450) .

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